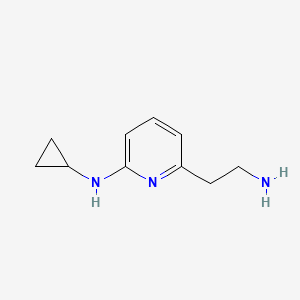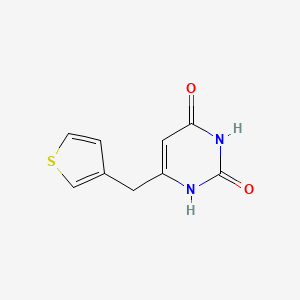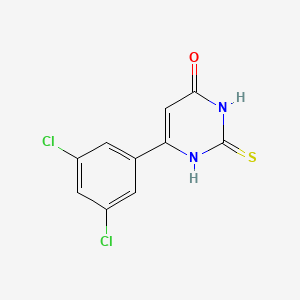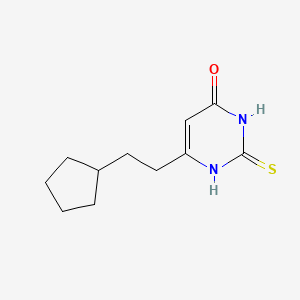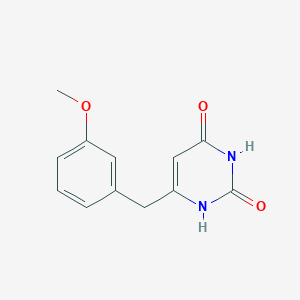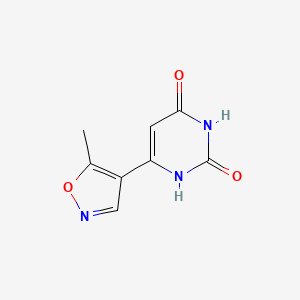
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyanomethyl group at the 1-position and a thiophen-3-yl group at the 3-position. Additionally, it has a carboxylic acid functional group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The cyanomethyl, thiophen-3-yl, and carboxylic acid groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The cyanomethyl group could potentially undergo reactions involving the cyano group .Scientific Research Applications
Synthesis and Chemical Properties
- Research on the synthesis of pyrazole derivatives, including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, has led to methods for creating chemical hybridizing agents for wheat and barley. These cyano esters serve as precursors in agricultural chemistry, indicating the potential utility of closely related compounds in enhancing crop production (Beck et al., 1988).
Biological and Antimicrobial Activities
- A study on chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including compounds with thiophene moieties, demonstrated antimicrobial activity against a variety of bacteria and fungi. This suggests the potential of thiophene and pyrazole-based compounds in developing new antimicrobial agents (Hamed et al., 2020).
Structural Studies
- Structural analyses of pyrazole derivatives have been conducted to understand their molecular configurations and reactivity. For instance, studies on 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and related compounds have provided insights into their regiospecific syntheses and hydrogen bonding patterns, which are crucial for designing compounds with desired properties (Kumarasinghe et al., 2009).
Antidepressant Activity
- The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown significant antidepressant activity, highlighting the therapeutic potential of thiophene and pyrazole-based compounds in treating depression (Mathew et al., 2014).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the chemical utility of pyrazole-based compounds in industrial applications to protect metals from corrosion (Herrag et al., 2007).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are thought to interact with enzymes or receptors in the body, altering their function .
Action Environment
The action of a compound can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. For example, some compounds are only active under certain pH conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyanomethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-2-3-13-9(10(14)15)5-8(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKJJCWQMHLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)
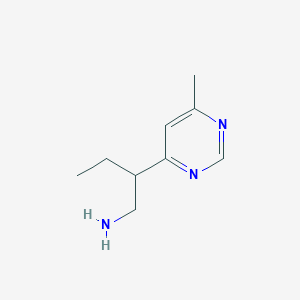

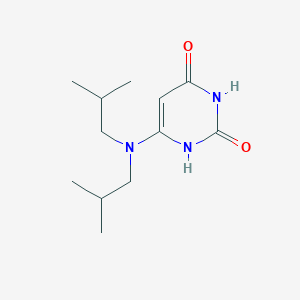
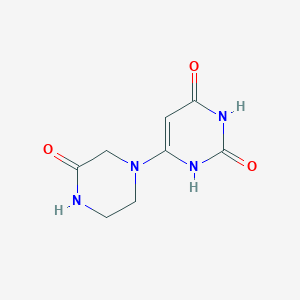
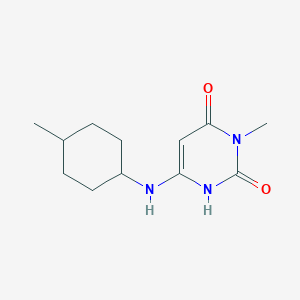
![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)
